molecular formula C7H6N4 B6206294 4-(1H-1,2,3-triazol-4-yl)pyridine CAS No. 369363-76-8

4-(1H-1,2,3-triazol-4-yl)pyridine

Cat. No. B6206294
CAS RN: 369363-76-8
M. Wt: 146.1
InChI Key:
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Description

4-(1H-1,2,3-triazol-4-yl)pyridine, also known as 4-TAP, is an aromatic heterocyclic compound with a wide variety of applications in organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and triazoles. 4-TAP has also been used in the synthesis of drugs and other pharmacologically active compounds. In addition, 4-TAP has been used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

4-(1H-1,2,3-triazol-4-yl)pyridine has a wide range of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and triazoles. 4-(1H-1,2,3-triazol-4-yl)pyridine has also been used in the synthesis of drugs and other pharmacologically active compounds. In addition, 4-(1H-1,2,3-triazol-4-yl)pyridine has been used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)pyridine is not well understood. However, it is believed that the aromatic ring of 4-(1H-1,2,3-triazol-4-yl)pyridine is responsible for its reactivity. The aromatic ring is believed to be stabilized by the presence of the nitrogen atoms in the ring, which increases the electron density of the ring and thus increases its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1H-1,2,3-triazol-4-yl)pyridine are not well understood. However, it has been shown to have antimicrobial and antioxidant properties, as well as anti-inflammatory and analgesic effects. 4-(1H-1,2,3-triazol-4-yl)pyridine has also been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1H-1,2,3-triazol-4-yl)pyridine in laboratory experiments is its relatively low cost and ease of synthesis. 4-(1H-1,2,3-triazol-4-yl)pyridine is also relatively stable and can be stored for extended periods of time. The main limitation of 4-(1H-1,2,3-triazol-4-yl)pyridine is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research into 4-(1H-1,2,3-triazol-4-yl)pyridine. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in drug synthesis and other areas of medicinal chemistry is warranted. Additionally, further research into its potential uses in the synthesis of polymers, dyes, and other materials is also warranted. Finally, further research into its potential uses in the synthesis of other heterocyclic compounds is also needed.

Synthesis Methods

4-(1H-1,2,3-triazol-4-yl)pyridine can be synthesized in a variety of ways. One common method involves the reaction of pyridine with 1-chloro-4-nitrobenzene in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 4-(1H-1,2,3-triazol-4-yl)pyridine as the main product. Other methods include the reaction of pyridine with 1,2,3-triazole, the reaction of 1-chloro-4-nitrobenzene with sodium azide, and the reaction of 1-chloro-4-nitrobenzene with sodium cyanide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-1,2,3-triazol-4-yl)pyridine involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring. The pyridine ring is then introduced through a palladium-catalyzed cross-coupling reaction.", "Starting Materials": ["4-bromo-1-butyne", "sodium azide", "copper sulfate", "sodium ascorbate", "4-iodopyridine", "palladium acetate", "triethylamine", "dimethylformamide"], "Reaction": ["Step 1: Dissolve 4-bromo-1-butyne in dimethylformamide and add sodium azide. Stir the mixture at room temperature for 24 hours to form the corresponding azide.", "Step 2: In a separate flask, dissolve copper sulfate and sodium ascorbate in water to form a copper catalyst solution.", "Step 3: Combine the azide and alkyne solutions and add the copper catalyst solution. Stir the mixture at room temperature for 2-3 hours to form the triazole ring.", "Step 4: In a separate flask, dissolve 4-iodopyridine, palladium acetate, and triethylamine in dimethylformamide to form a palladium catalyst solution.", "Step 5: Combine the triazole solution and palladium catalyst solution. Stir the mixture at room temperature for 2-3 hours to form the final product, 4-(1H-1,2,3-triazol-4-yl)pyridine."] }

CAS RN

369363-76-8

Molecular Formula

C7H6N4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

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